Studies have shown that undecanoic acid exhibits antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis []. It disrupts the fungal cell wall, membrane assembly, lipid metabolism, and even mRNA processing, hindering fungal growth and development []. This makes it a potential candidate for the development of new antifungal treatments, especially considering the rising concern about drug-resistant fungal infections [].
Undecanedioic acid has been explored in the development of Proteolysis-Targeting Chimeras (PROTACs) - molecules designed to degrade specific proteins within cancer cells []. By attaching undecanedioic acid to a molecule that binds to the target protein and an E3 ubiquitin ligase (an enzyme that tags proteins for degradation), researchers aim to trigger the degradation of the unwanted protein, potentially leading to novel cancer therapies [].
Undecanedioic acid, also known as undecandioic acid, is a dicarboxylic acid with the chemical formula C11H20O4. This compound features a linear carbon chain consisting of eleven carbon atoms, each terminating in carboxylic acid groups (-COOH) at both ends. It appears as a white crystalline solid and has a melting point of approximately 28.5°C (83.3°F) and a boiling point of 222°C (442°F) under reduced pressure . Undecanedioic acid is only slightly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether .
Undecanedioic acid exhibits various chemical reactivity patterns typical of dicarboxylic acids:
Synthesis of undecanedioic acid can be achieved through several methods:
Undecanedioic acid has diverse applications across various industries:
Studies on the interactions of undecanedioic acid primarily focus on its reactivity with other chemical agents rather than biological interactions. Its ability to release toxic gases upon reaction with cyanides or other reactive compounds highlights the need for caution in laboratory settings. Further research into its interactions could provide insights into its metabolic pathways and potential therapeutic uses .
Undecanedioic acid shares similarities with several other dicarboxylic acids. Below is a comparison highlighting its unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dodecanedioic Acid | C12H22O4 | One additional carbon atom; more hydrophobic properties. |
Sebacic Acid | C10H18O4 | Shorter chain; commonly used in nylon production. |
Azelaic Acid | C9H16O4 | Shorter chain; used in acne treatment and cosmetics. |
Adipic Acid | C6H10O4 | Shorter chain; widely used in nylon synthesis. |
Undecanedioic acid's unique eleven-carbon structure contributes to its specific physical properties, such as solubility characteristics and thermal stability, distinguishing it from these similar compounds .
Irritant